6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chloro group, a hexyl chain, a methyl group, and a 2-methylprop-2-en-1-yloxy substituent on the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide or thiourea can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one: Lacks the hexyl and 2-methylprop-2-en-1-yloxy substituents.
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one: Lacks the chloro group.
6-chloro-3-hexyl-4-methyl-2H-chromen-2-one: Lacks the 2-methylprop-2-en-1-yloxy substituent.
Uniqueness
6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group, hexyl chain, and 2-methylprop-2-en-1-yloxy substituent makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H25ClO3 |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
6-chloro-3-hexyl-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C20H25ClO3/c1-5-6-7-8-9-15-14(4)16-10-17(21)19(23-12-13(2)3)11-18(16)24-20(15)22/h10-11H,2,5-9,12H2,1,3-4H3 |
InChI Key |
RCBXDYAQBRIVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=C)C)Cl)C |
Origin of Product |
United States |
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